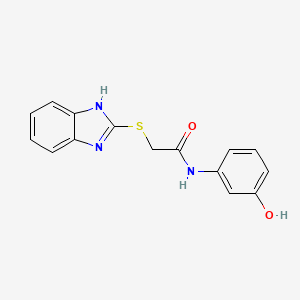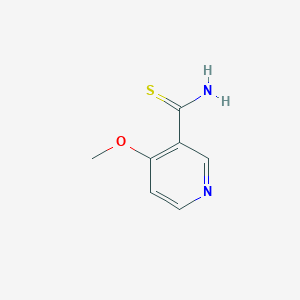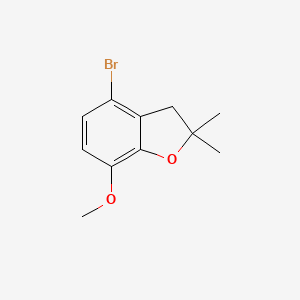
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride” is a chemical compound with the CAS Number: 2225147-01-1 . It has a molecular weight of 193.03 . The IUPAC name for this compound is 2-chloro-1-(pyrimidin-5-yl)ethan-1-one hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a powder . It has a molecular weight of 193.03 and is typically stored at a temperature of 4 degrees Celsius .
Mechanism of Action
The mechanism of action of 2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride is not fully understood. However, it has been suggested that it works by inhibiting the activity of specific enzymes that are essential for the survival and replication of viruses, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. For example, it has been reported to inhibit the growth of various microorganisms, including herpes simplex virus, human immunodeficiency virus, and Candida albicans. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride in lab experiments is its high purity and good yields. This makes it a reliable and cost-effective compound for use in various research applications. However, one potential limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride. One potential direction is to further investigate its antiviral, antibacterial, and antifungal properties, with the aim of developing new drugs for the treatment of infectious diseases. Another direction is to explore its potential use in the synthesis of novel organic compounds, which could have a wide range of applications in various fields. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride involves the reaction of 2-chloro-5-formylpyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
2-Chloro-1-pyrimidin-5-ylethanone;hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been reported to have antiviral, antibacterial, and antifungal properties, making it a promising candidate for the development of new drugs. In addition, it has also been investigated for its use in the synthesis of novel organic compounds, such as pyrimidine-based heterocycles.
properties
IUPAC Name |
2-chloro-1-pyrimidin-5-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O.ClH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRJIXPODPAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)

![(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)pyrrolidin-2-yl)methanol](/img/structure/B2901210.png)



![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-[2-Hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2901218.png)
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)

![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)
![(E)-5-methyl-7-styryl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2901226.png)
